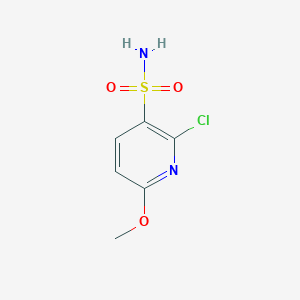
2-Chloro-6-methoxy-pyridine-3-sulfonic acid amide
Übersicht
Beschreibung
2-Chloro-6-methoxy-pyridine-3-sulfonic acid amide, also known as CMPS, is an organic chemical compound. It is a pharmaceutical raw material and is used in medicine .
Synthesis Analysis
The synthesis of substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-methoxy-pyridine-3-sulfonic acid amide is C6H7ClN2O3S. Its molecular weight is 222.65 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Chloro-6-methoxy-pyridine-3-sulfonic acid amide include diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .Wissenschaftliche Forschungsanwendungen
Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids Despite the extensive use of pyridinesulfonic acid and pyridinesulfonamide groups in pharmaceuticals and as ligands in metal–organic frameworks, a comprehensive study of their hydrogen bonding and molecular packing patterns was not well-documented until Akiri et al. (2012) explored the crystal structures of these compounds. Their research revealed intricate details about N+–H···O– hydrogen bonds and N–H···O dimer/catemer synthons, providing valuable information for polymorph screening and the solid form hunting of pharmacologically active sulfonamides Akiri et al., 2012.
Chemical Reactions and Synthesis The study of sulfonates of strongly acidic N-hydroxy compounds like 6-chloro-1-(p-chlorophenylsulfonyloxy)benzotriazole has shed light on their efficacy as coupling reagents for amide bond formation. This research has demonstrated the potential of these sulfonates in synthesizing amides either through an active ester or a mixed anhydride, depending on the chosen method. The process has been analyzed in terms of racemization, potential side reactions, and reaction pathways, enhancing our understanding of amide bond formation Itoh et al., 1974.
Mannich Reaction and Aromatic Aldehydes The Mannich reaction, a pivotal chemical process, has been explored in the context of aromatic aldehydes. Research by Nobles and Thompson (1965) highlighted how certain aromatic aldehydes reacted under Mannich reaction conditions, with specific sulfones successfully undergoing condensation. This study provides significant insights into the chemical behaviors and reaction conditions associated with the Mannich reaction Nobles & Thompson, 1965.
Medicinal Chemistry and Pharmacology The exploration of 2-chloro-, 2-methoxy-, and 2-hydroxynicotinic acid amides, and their derivatives, has opened new avenues in anti-inflammatory and antibacterial research. The synthesis of these compounds, coupled with their pharmacophore 4-sulfamylanilino or aryloxy groups, indicates their potential in developing novel anti-inflammatory and antibacterial agents, shedding light on the multifaceted applications of these chemical entities in medicinal chemistry Pavlova et al., 2001.
Eigenschaften
IUPAC Name |
2-chloro-6-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTPYCHJERJOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)
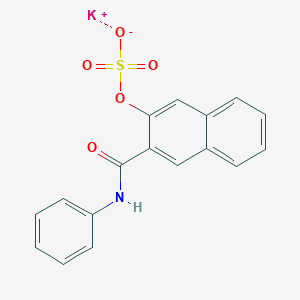
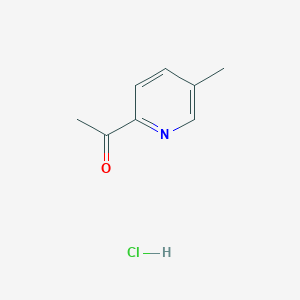
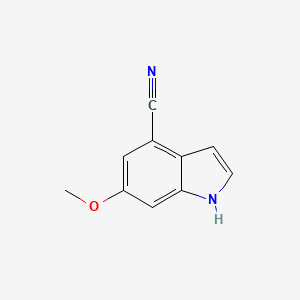
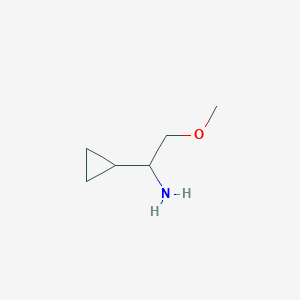
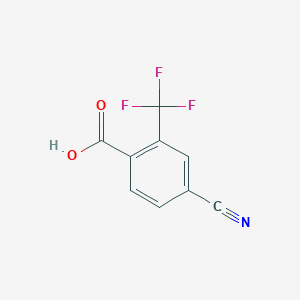
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)
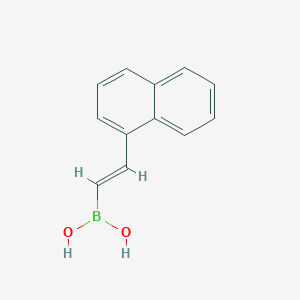
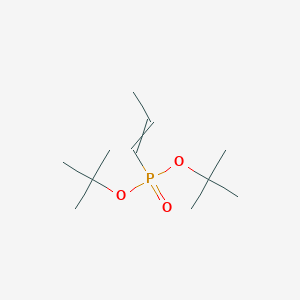
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)

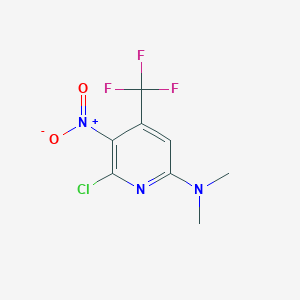

![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)